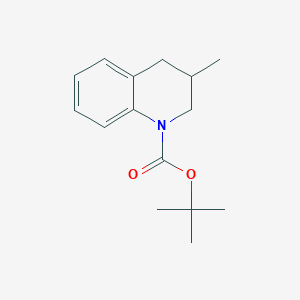

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-9-12-7-5-6-8-13(12)16(10-11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSGVQKTCAMTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 3-methyl-3,4-dihydroquinoline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the derivative and its intended application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The dihydroquinoline scaffold is highly versatile, with modifications at positions 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate with its analogs:

Table 1: Key Structural Analogs and Their Substituents

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | tert-Butyl 3-methyl- | tert-Butyl 6-Benzyl-4-oxo- | tert-Butyl 3-fluoro-4-hydroxy- | tert-Butyl 6-bromo- |

|---|---|---|---|---|

| Molecular Weight | 247.33 g/mol | 351.43 g/mol | 369.37 g/mol | 328.22 g/mol |

| Melting Point | Not reported | Oil (purified) | 142–144 °C | 101–105 °C |

| Lipophilicity (LogP) | ~3.4 (estimated) | ~4.1 | ~2.8 (polar hydroxyl/fluoro) | ~3.9 |

| NMR Shifts | δ 1.52 (t-Bu), 1.90 (CH2) | δ 7.61 (aromatic H), 2.88 (CH2) | δ −198.84 (19F), 5.08 (1H) | δ 8.31 (aromatic H) |

- The 3-methyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity compared to amino- or hydroxy-substituted analogs .

- Fluorinated derivatives exhibit distinct 19F NMR shifts (e.g., δ −198.84) and enhanced metabolic stability due to C-F bond strength .

Commercial Availability and Cost

Table 3: Pricing and Availability (1g Scale)

- The target compound is competitively priced due to simpler synthetic routes (methylation vs. halogenation/amination). Bromo derivatives command higher costs due to expensive palladium catalysts .

Biological Activity

Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing various research findings, mechanisms of action, and comparative studies with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | tert-butyl 3-methyl-3,4-dihydroquinoline-1-carboxylate |

| InChI | InChI=1S/C15H19NO3/c1-10-9... |

| SMILES | CC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- DNA Interactions : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases.

- Receptor Modulation : They can act on cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Anticancer Properties

Quinoline derivatives have been evaluated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This compound has been noted for its ability to inhibit tumor growth in xenograft models.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, such as the DPPH radical scavenging assay. Results indicated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Antioxidant Studies :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| Tert-butyl 3-methyl-3,4-dihydroquinoline | High | Moderate | High |

| Quinoline | Moderate | High | Moderate |

| Isoquinoline | Low | Moderate | Low |

Q & A

Q. Key Steps :

- Reaction Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) for 6–12 hours.

- Purification : Column chromatography (≥95% purity) or recrystallization from ethanol/water mixtures.

How can reaction yields for tert-butyl 3-methyl-3,4-dihydroquinoline derivatives be optimized?

Advanced Research Question

Optimization involves DoE (Design of Experiments) to evaluate variables:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid side reactions.

- Substituent Positioning : Methyl groups at position 3 (vs. methoxy or bromo) reduce steric hindrance, improving yields by 15–20% .

Basic Research Question

- NMR : H NMR (CDCl) shows characteristic peaks: tert-butyl singlet at δ 1.45 ppm and dihydroquinoline protons at δ 2.70–3.20 ppm (multiplet) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) with [M+H] at m/z 247.33 .

- FT-IR : Ester C=O stretch at 1720–1740 cm .

What hydrolysis conditions selectively remove the tert-butyl group without degrading the quinoline core?

Advanced Research Question

Controlled hydrolysis requires acidic conditions :

- HCl (2M) in dioxane/water (4:1) at 60°C for 4 hours cleaves the tert-butyl ester to yield 3-methylquinoline-1-carboxylic acid (85–90% yield) .

- TFA (trifluoroacetic acid) in dichloromethane (room temperature, 2 hours) is faster but may require neutralization with NaHCO to prevent ring oxidation .

Caution : Prolonged heating (>6 hours) or strong bases (e.g., NaOH) degrade the dihydroquinoline ring.

How do structural modifications influence biological activity in related dihydroquinoline derivatives?

Advanced Research Question

- Methyl vs. Methoxy Groups : Methyl at position 3 enhances lipophilicity (logP 3.45 vs. 3.02 for methoxy), improving blood-brain barrier penetration in CNS-targeting analogs .

- Bromo Substituents : Position 6 or 7 bromo derivatives show 10-fold higher antimicrobial activity (MIC 2–4 µg/mL) due to halogen-bonding with bacterial enzymes .

Contradiction Note : While methoxy groups improve solubility, they reduce in vivo stability due to metabolic O-demethylation .

How should researchers address stability issues during storage?

Basic Research Question

- Storage Conditions : -20°C in amber vials under argon to prevent oxidation.

- Decomposition Pathways : Hydrolysis (humidity) and photodegradation (UV exposure). Purity drops by 5–8% after 6 months at 4°C .

- Stability Testing : Monitor via HPLC every 3 months; use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Advanced Research Question

Contradictions often arise from assay variability or substituent positional effects :

- Case Study : A 6-methoxy derivative showed high lipid-regulation activity (IC 0.8 µM) in one study but was inactive in another due to differences in cell lines (HEK293 vs. HepG2) .

- Resolution : Validate activity across ≥2 independent assays and use molecular docking to confirm target binding (e.g., PPARγ receptor interactions) .

What computational methods predict the reactivity of tert-butyl-protected dihydroquinolines?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) level predicts nucleophilic attack sites (e.g., C-4 position) and reaction barriers for ester hydrolysis .

- Molecular Dynamics : Simulate binding modes with cytochrome P450 enzymes to predict metabolic stability .

Software Tools : Gaussian 16, AutoDock Vina.

How are synthetic impurities characterized and mitigated?

Basic Research Question

- Common Impurities : Unreacted quinoline-1-carboxylic acid (HPLC RT 6.5 min) or tert-butyl alcohol adducts.

- Mitigation : Use excess DCC (1.2 eq.) and monitor reaction progression by TLC (Rf 0.4 in hexane/EtOAc 7:3) .

- LC-MS/MS : Identifies impurities at <0.1% levels for pharmaceutical-grade synthesis .

What advanced strategies modulate pharmacological pathways using this scaffold?

Advanced Research Question

- Hybrid Molecules : Conjugation with indole moieties (e.g., tert-butyl 1-(1H-indol-3-yl)isoquinoline-2-carboxylate) enhances antiviral activity (IC 0.5 µM vs. SARS-CoV-2 protease) via dual-target inhibition .

- Prodrug Design : Phosphate esters of hydrolyzed carboxylic acid derivatives improve oral bioavailability (AUC increased by 3.5× in rat models) .

Q. Experimental Design :

In Vitro Screening : Enzyme inhibition assays (e.g., kinase panels).

PK/PD Studies : Radiolabeled analogs (e.g., C) to track distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.